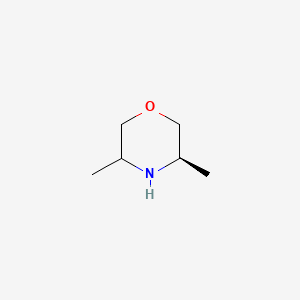

(3R)-3,5-Dimethylmorpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(3R)-3,5-dimethylmorpholine |

InChI |

InChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6?/m1/s1 |

InChI Key |

MDKHWJFKHDRFFZ-LWOQYNTDSA-N |

Isomeric SMILES |

C[C@@H]1COCC(N1)C |

Canonical SMILES |

CC1COCC(N1)C |

Origin of Product |

United States |

Synthetic Methodologies for 3r 3,5 Dimethylmorpholine and Its Stereoisomers

Classical and Contemporary Approaches to Morpholine (B109124) Ring Formation

The construction of the morpholine nucleus is a foundational aspect of organic synthesis, with a variety of methods developed over the years. These approaches range from traditional cyclization reactions to modern multicomponent strategies, each offering distinct advantages in terms of efficiency, substrate scope, and substitution patterns.

Alkylation and Cyclization Strategies for Dimethylmorpholine Synthesis

A common and straightforward method for synthesizing dimethylmorpholines involves the alkylation of a pre-existing morpholine or the cyclization of appropriate acyclic precursors. solubilityofthings.com One documented synthesis of 3,5-dimethylmorpholine (B170313) begins with the hydrogenation of DL-2-amino-1-propanol (alaninol) and hydroxyacetone (B41140) (acetol) in the presence of a platinum(IV) oxide catalyst to form an aminodiol intermediate. This intermediate is then subjected to dehydration via heating with concentrated sulfuric acid to induce cyclization and yield the final 3,5-dimethylmorpholine product.

Another approach involves the sequential nucleophilic substitution on a suitable scaffold. For instance, cyanuric chloride can be used as a platform where different morpholine derivatives are introduced in a stepwise manner. This modular strategy allows for the controlled addition of various substituted morpholines, including the sterically hindered (3S,5R)-3,5-dimethylmorpholine.

The following table summarizes a typical two-stage synthesis of 3,5-dimethylmorpholine:

| Stage | Reaction | Reagents & Conditions | Yield |

| 1 | Hydrogenation | DL-2-amino-1-propanol, hydroxyacetone, PtO₂, Ethanol, 20°C, 38.5 psi | 71% |

| 2 | Cyclodehydration | Aminodiol intermediate, concentrated H₂SO₄, 180°C | 82% |

Multi-step Synthetic Routes to Substituted Morpholine Rings

More complex, highly substituted morpholines often require multi-step synthetic sequences. These routes offer greater control over the final substitution pattern and stereochemistry. A versatile de novo synthesis of substituted morpholine rings utilizes a multicomponent Ugi reaction followed by an intramolecular SN2 cyclization. nih.govacs.org This approach begins with the reaction of an α-halo oxo-component, an isocyanide, trimethylsilyl (B98337) azide, and an ethanolamine (B43304) derivative to form a Ugi-tetrazole adduct. nih.govacs.org Subsequent treatment with a base, such as sodium hydride, induces cyclization to the morpholine ring. acs.org This method is advantageous for creating diversity in the substitution pattern. nih.govrug.nl

Another powerful multi-step strategy involves a copper-catalyzed three-component reaction between an amino alcohol, an aldehyde, and a diazomalonate. nih.gov This transformation provides access to highly substituted morpholines and is effective for a wide range of substrates. nih.gov While this method can generate morpholines with multiple chiral centers, it often results in poor diastereoselectivity, which may require subsequent purification or epimerization steps. nih.gov

Stereocontrolled Synthesis of (3R)-3,5-Dimethylmorpholine and Related Enantiomers

The biological activity of morpholine derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereocontrolled synthetic methods to access enantiomerically pure morpholines like this compound is of paramount importance.

Diastereoselective and Enantioselective Pathways to Optically Pure Morpholines

Diastereoselective and enantioselective strategies are key to obtaining optically pure morpholines. One approach involves the use of chiral auxiliaries. For example, (S,S)-3,5-dimethylmorpholine has been employed as a C₂-symmetric auxiliary in Diels-Alder reactions, leading to high diastereoselectivity (de = 87-96%) in the formation of cycloadducts. thieme-connect.comthieme-connect.com

Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols represents another effective method for the diastereoselective synthesis of highly substituted morpholines. rsc.org This atom-economic pathway can produce a variety of N-protected 2,5- and 2,6-disubstituted, as well as 2,3,5- and 2,5,6-trisubstituted morpholines with high yields and excellent diastereoselectivities. rsc.orgresearchgate.net

A zinc chloride-catalyzed cyclizative 1,2-rearrangement has been developed for the asymmetric synthesis of morpholinones bearing aza-quaternary stereocenters. d-nb.info This method allows for the construction of structurally diverse C3-disubstituted morpholin-2-ones from achiral starting materials. d-nb.info

The following table highlights some diastereoselective synthetic approaches to morpholine derivatives:

| Method | Key Features | Diastereomeric Excess (de) / Enantiomeric Excess (ee) |

| Diels-Alder with (S,S)-3,5-dimethylmorpholine auxiliary | C₂-symmetric chiral auxiliary | de = 87-96% |

| Rhodium-catalyzed cyclization of allenols | Atom-economic, high yields | Up to >99:1 dr, up to >99.9% ee |

| Zinc chloride-catalyzed cyclizative rearrangement | Forms aza-quaternary centers | Excellent and good diastereoselectivities |

Chiral Pool-Based Syntheses of this compound Building Blocks

The "chiral pool" provides a valuable source of enantiomerically pure starting materials for the synthesis of complex chiral molecules. buchler-gmbh.comtcichemicals.com Amino acids, carbohydrates, and terpenes are common chiral pool starting materials. buchler-gmbh.comnih.govscripps.edu The synthesis of optically pure 3-hydroxymethylmorpholine (B1309833) building blocks has been achieved using a stereospecific strategy starting from chiral pool-accessible derivatives of (S) and (R) serines. unimi.it This approach underscores the utility of leveraging pre-existing stereocenters to construct complex chiral targets.

The synthesis of many pharmaceuticals and agrochemicals relies on the availability of these chiral intermediates, which serve as foundational blocks for further structural and stereochemical elaboration. buchler-gmbh.com While the chiral pool offers a direct route to enantiopure compounds, the development of efficient and selective transformations to convert these natural molecules into the desired targets remains a key challenge. nih.govscripps.edu

Advanced Synthetic Transformations Involving this compound Derivatives

This compound and its derivatives are not only synthetic targets but also versatile intermediates for further chemical transformations. The nitrogen atom in the morpholine ring can undergo a variety of reactions, including alkylation and acylation, to introduce new functional groups. For example, N-alkylation of (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine with methyl iodide or reductive alkylation with aldehydes can be used to synthesize N-alkylated analogs. nih.gov

Furthermore, the (3S,5R)-3,5-dimethylmorpholine moiety has been incorporated into complex molecules with biological activity. For instance, it has been used in the synthesis of potent, orally available, and brain-penetrant mTOR inhibitors. acs.org In this context, the stereochemistry of the dimethylmorpholine unit plays a crucial role in the binding affinity and selectivity of the final compound. acs.org The synthetic route to these complex molecules often involves the sequential nucleophilic substitution of a triazine core with different morpholine derivatives, including (3S,5R)-3,5-dimethylmorpholine. acs.org

Ring-Opening Polymerization of Morpholine-2,5-dione (B184730) Derivatives

The ring-opening polymerization (ROP) of morpholine-2,5-dione derivatives, which are cyclic dimers of α-hydroxy acids and α-amino acids, represents a pivotal method for the synthesis of polydepsipeptides (PDPs). acs.orgfigshare.com These polymers are noted for their biodegradability and favorable mechanical properties, combining the thermal stability of polyamides with the degradability of polyesters. acs.orgfigshare.com

The synthesis of the morpholine-2,5-dione monomers is a critical preliminary step. Common strategies involve the intramolecular cyclization of N-(α-haloacyl)-α-amino acids, N-(α-hydroxyacyl)-α-amino acids, or O-(α-aminoacyl)-α-hydroxycarboxylic acids. acs.org A notable advancement in monomer synthesis is the use of a Passerini-type reaction between an isocyano derivative of an amino acid and an aldehyde, which efficiently produces N-(α-hydroxyacyl)-α-amino acid esters that can then be cyclized. acs.org

The polymerization process itself is typically conducted at elevated temperatures using metal catalysts, with stannous octoate being a common choice. utwente.nlresearchgate.net However, these conditions can sometimes offer limited control over the molecular weight and dispersity of the resulting polymers. acs.orgfigshare.com To address this, organobase-catalyzed ROP has been investigated. While catalysts like triazabicyclo[4.4.0]dec-5-ene (TBD) and diazabicyclo[5.4.0]undec-7-ene (DBU) can induce polymerization, they may lead to a mixture of linear and cyclic PDPs. figshare.com More controlled polymerization has been achieved using binary catalytic systems, such as a combination of a thiourea (B124793) cocatalyst with DBU or TBD, which allows for the synthesis of PDPs with well-defined molecular weights and low dispersities. figshare.com

| Catalyst System | Control over Polymerization | Resulting Products |

| Stannous Octoate | Limited | Polydepsipeptides |

| TBD or DBU | Uncontrolled | Linear and Cyclic PDPs |

| TU/TBD or TU/DBU | Well-controlled | PDPs with controlled MW and low dispersity |

Cyclizative 1,2-Rearrangement Reactions for Morpholinone Construction

A significant challenge in morpholine chemistry is the synthesis of C3-disubstituted morpholinones, which are difficult to access through traditional methods. researchgate.netnih.gov A novel and efficient approach to construct these complex structures is the zinc chloride-catalyzed cyclizative 1,2-rearrangement. researchgate.netnih.govresearchgate.net This method allows for the asymmetric synthesis of morpholinones bearing aza-quaternary stereocenters from readily available achiral linear compounds. researchgate.netnih.gov

The reaction proceeds through a unique mechanism involving a formal [4+2] heteroannulation to form specific α-iminium/imine hemiacetals, followed by a 1,2-ester or amide shift. nih.gov This process is distinct from the aza-benzilic ester rearrangement. nih.govrsc.org The development of catalytic asymmetric 1,2-rearrangements is an active area of research, as it offers a powerful tool for constructing complex molecules from simple starting materials. researchgate.netrsc.org

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Morpholine Moieties

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds in modern organic synthesis. researchgate.netrsc.org These reactions are frequently employed for the functionalization of the morpholine ring. acs.org The Buchwald-Hartwig amination, for instance, is a versatile method for the N-arylation of morpholine and its derivatives. acs.orgresearchgate.net

The success of these cross-coupling reactions often hinges on the choice of the palladium catalyst and the supporting ligand. acs.org Nucleophilic N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands, forming stable complexes with palladium that can catalyze a wide range of transformations, including Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.net The development of robust catalyst systems has enabled the coupling of a broad range of aryl halides with morpholine derivatives, even with historically challenging substrates like aryl chlorides. researchgate.net

A tandem approach combining allylic substitution with a Suzuki-Miyaura cross-coupling has also been developed. This allows for the synthesis of complex, multi-substituted morpholine derivatives in a single operation. nih.gov For example, a 2-B(pin)-substituted allylic acetate (B1210297) can first react with morpholine in a palladium-catalyzed allylic substitution, followed by an in-situ Suzuki-Miyaura cross-coupling with an aryl halide to yield a trisubstituted allylic amine derivative. nih.gov

| Reaction Type | Key Features |

| Buchwald-Hartwig Amination | N-arylation of morpholines. |

| Suzuki-Miyaura Coupling | Formation of C-C bonds with morpholine derivatives. |

| Tandem Allylic Substitution/Suzuki-Miyaura | One-pot synthesis of complex morpholine structures. |

Generation of Novel this compound Analogs and Derivatives

The synthesis of novel analogs and derivatives of this compound is a key area of research, driven by the quest for new therapeutic agents. solubilityofthings.comnih.gov A variety of synthetic strategies are employed to create libraries of substituted morpholines for structure-activity relationship (SAR) studies. tiho-hannover.de

For instance, the synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues has been explored as potential smoking cessation aids. nih.gov These syntheses often involve multi-step sequences, including reductions and cyclizations, to build the desired molecular architecture. The stereochemistry of the final products is a critical consideration, and chiral starting materials or resolution techniques are often employed. google.com

Another approach involves the sequential nucleophilic substitution on a triazine core, followed by a Suzuki cross-coupling. tiho-hannover.de This allows for the introduction of various substituted morpholine moieties, including (3R,5R)-3,5-dimethylmorpholine, to generate a diverse library of compounds for biological screening. tiho-hannover.de The stereospecific synthesis of hydroxymethyl-substituted morpholines from chiral pool materials like serine has also been reported, further expanding the accessible chemical space of morpholine derivatives. unimi.it

Stereochemical Aspects and Chiral Recognition in 3r 3,5 Dimethylmorpholine Systems

Control and Analysis of Diastereomeric and Enantiomeric Purity

The efficacy of (3R)-3,5-dimethylmorpholine in stereoselective transformations is directly proportional to its stereochemical purity. Therefore, robust strategies for its synthesis in an enantiomerically pure form and reliable methods for the determination of its diastereomeric and enantiomeric purity are of paramount importance.

Strategies for Achieving High Stereochemical Purity in Synthesis

The synthesis of enantiomerically pure this compound can be approached through several strategic routes, primarily focusing on chiral resolution, asymmetric synthesis, and the use of a chiral pool.

One common strategy is the chiral resolution of a racemic mixture of 3,5-dimethylmorpholine (B170313). This can be achieved by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or its derivatives, to form a pair of diastereomeric salts. These salts, possessing different physical properties, can then be separated by fractional crystallization. Subsequent removal of the resolving agent regenerates the enantiomerically enriched amine.

Asymmetric synthesis offers a more direct route to the desired enantiomer, often with higher efficiency. A notable example involves the Sharpless asymmetric epoxidation of an appropriate allylic alcohol precursor. This method allows for the stereocontrolled introduction of one or more chiral centers, leading to the desired (3R) configuration. For instance, the enantioselective synthesis of related morpholine (B109124) derivatives has been achieved starting from commercially available materials like 3-chlorocinnamic acid, which is converted to a cinnamyl alcohol and then subjected to a Sharpless asymmetric epoxidation to create the key chiral epoxide intermediate. nih.gov

Another powerful approach is the utilization of the chiral pool , which involves using readily available, enantiomerically pure natural products as starting materials. For example, amino acids such as (S)-proline can be used to synthesize chiral morpholine derivatives, ensuring the retention of the initial stereochemistry.

Furthermore, catalytic asymmetric synthesis provides an elegant method for establishing the stereocenters. For instance, zinc chloride-catalyzed cyclizative rearrangements have been employed to form morpholinones with high diastereoselectivity, preserving the stereochemical integrity of the molecule.

Purification of the final product to achieve high enantiomeric excess often involves column chromatography with chiral stationary phases (CSPs) . Cellulose-based CSPs are commonly used for this purpose.

| Strategy | Description | Key Features |

| Chiral Resolution | Separation of a racemic mixture into its enantiomers via the formation of diastereomeric salts with a chiral resolving agent. | Relies on differential solubility of diastereomers; can be laborious. |

| Asymmetric Synthesis | Direct synthesis of the desired enantiomer using chiral reagents or catalysts. | Often more efficient than resolution; Sharpless epoxidation is a key example. |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials from natural sources. | Leverages existing chirality; (S)-proline is a common starting material. |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | High efficiency and atom economy; ZnCl2-catalyzed cyclizations are an example. |

| Chiral Chromatography | Purification technique using a chiral stationary phase to separate enantiomers. | Essential for achieving high enantiomeric purity. |

Methods for Diastereomeric Ratio Determination

Accurate determination of the diastereomeric ratio is crucial when this compound is used to create new stereocenters. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are the primary analytical techniques employed for this purpose.

NMR Spectroscopy is a powerful tool for determining the diastereomeric ratio in a crude reaction mixture or a purified product. In a chiral environment, the corresponding protons or carbons of two diastereomers are no longer chemically equivalent and will exhibit different chemical shifts in the NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative ratio can be calculated. iupac.org For complex spectra with overlapping signals, advanced techniques like band-selective pure shift NMR can be employed. This method collapses multiplets into singlets, significantly improving spectral resolution and allowing for more accurate integration of signals, even when chemical shift differences are small. researchgate.netmanchester.ac.uk

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is another widely used method for separating and quantifying diastereomers. The choice of the CSP is critical and often requires screening of different column types to achieve optimal separation. Cellulose and amylose (B160209) derivatives are common chiral selectors used in CSPs. The separation of diastereomers can also be achieved on achiral stationary phases after derivatization with a chiral agent. The area under each peak in the chromatogram is proportional to the concentration of the corresponding diastereomer, allowing for precise determination of the diastereomeric ratio.

| Method | Principle | Advantages |

| NMR Spectroscopy | Diastereomers exhibit distinct chemical shifts in a chiral environment, allowing for quantification by signal integration. | Provides structural information; can be used on crude mixtures. |

| Band-Selective Pure Shift NMR | Simplifies complex spectra by collapsing multiplets, enhancing resolution for accurate integration. | Overcomes issues of signal overlap in standard NMR. |

| Chiral HPLC | Differential interaction of diastereomers with a chiral stationary phase leads to separation. | High sensitivity and accuracy; can be used for both analytical and preparative separations. |

Conformational Analysis of the this compound Ring System

The three-dimensional shape of the this compound ring and the spatial orientation of its substituents are fundamental to its chemical behavior. Conformational analysis provides insights into the molecule's preferred geometry and the influence of steric interactions on its reactivity.

Investigation of Preferred Ring Conformations

The morpholine ring, like cyclohexane, predominantly adopts a chair conformation to minimize torsional and angle strain. In the case of this compound, the two methyl groups can occupy either axial or equatorial positions. Theoretical calculations and experimental studies on related substituted morpholines suggest that the chair conformation with the methyl groups in the equatorial positions is generally the most stable. This arrangement minimizes steric interactions, particularly the unfavorable 1,3-diaxial interactions that would occur if the methyl groups were in axial positions.

The presence of the oxygen atom in the ring influences the ring's geometry, and the nitrogen atom can undergo pyramidal inversion, which can lead to different chair conformations. However, for N-unsubstituted or N-alkylated morpholines, the chair conformation remains the dominant form.

Impact of Steric Hindrance on Molecular Geometry and Reactivity

The two methyl groups at the C3 and C5 positions of the this compound ring introduce significant steric hindrance . This steric bulk plays a crucial role in directing the stereochemical outcome of reactions when the molecule is used as a chiral auxiliary. The methyl groups can effectively shield one face of the molecule, forcing an incoming reagent to approach from the less hindered side.

This steric hindrance also influences the molecule's reactivity. For example, in N-alkylation or N-acylation reactions, the approach of the electrophile to the nitrogen atom can be sterically hindered by the adjacent methyl groups. This can affect the rate of the reaction and may necessitate the use of more reactive reagents or harsher reaction conditions. The steric environment created by the methyl groups is a key design element in the application of this compound as a chiral auxiliary, as it provides a predictable and controllable steric bias.

Principles of Chiral Auxiliary and Ligand Design Based on this compound

The well-defined stereochemistry and conformational preferences of this compound make it an attractive scaffold for the design of chiral auxiliaries and ligands for asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. This compound, when used as a chiral auxiliary, can be N-acylated with a prochiral substrate. The steric bulk of the two methyl groups then directs the subsequent reaction, such as an enolate alkylation or an aldol (B89426) reaction, to occur on a specific face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. The C2-symmetry of the related (3S,5S)-dimethylmorpholine has been noted as a valuable feature in a chiral auxiliary for asymmetric synthesis. researchgate.net

In the design of chiral ligands for asymmetric catalysis, the this compound scaffold can be functionalized to introduce coordinating atoms, such as phosphorus or nitrogen, that can bind to a metal center. The chiral environment created by the dimethylmorpholine backbone then influences the stereochemical course of the catalyzed reaction. Key principles in the design of such ligands include:

Modularity: The ability to easily modify the structure of the ligand to fine-tune its steric and electronic properties for a specific catalytic application.

Rigidity and Pre-organization: A rigid ligand scaffold helps to minimize the number of possible transition states, often leading to higher enantioselectivity. The chair conformation of the morpholine ring provides a degree of rigidity.

Steric and Electronic Tuning: The methyl groups on the this compound ring provide a specific steric environment. Further modifications to the scaffold can be made to alter the electronic properties of the coordinating atoms, which in turn affects the reactivity and selectivity of the metal catalyst.

While direct examples of this compound in extensive use as a chiral auxiliary or ligand are not as widespread as some other systems, its structural features align well with the established principles of asymmetric synthesis and catalysis, suggesting its potential for further development in these areas.

Exploration of C2-Symmetric Derivatives

The concept of C2 symmetry, where a molecule possesses a twofold rotational axis, has been a cornerstone in the design of chiral ligands for asymmetric catalysis. The rationale behind this design principle is that the symmetry can reduce the number of possible diastereomeric transition states in a catalytic cycle, potentially leading to higher enantioselectivity. While the direct synthesis of C2-symmetric ligands from this compound is not extensively documented in publicly available research, the principles of their synthesis can be inferred from related chiral building blocks.

The general approach to constructing C2-symmetric ligands often involves the coupling of two chiral units to a central core. In the context of this compound, this would conceptually involve the formation of a bis(morpholino) derivative. For instance, the synthesis of C2-symmetric bis(morpholino)phosphines could be envisioned, where a phosphorus atom serves as the central linker. Such ligands, if synthesized, would be of interest in transition-metal-catalyzed reactions.

While direct examples are scarce, the synthesis of other C2-symmetric ligands from different chiral precursors provides a blueprint. For example, C2-symmetric bisphosphinites and bisaminophosphines have been prepared and successfully employed in palladium-catalyzed asymmetric allylic substitution, achieving high enantiomeric excesses. researchgate.net Similarly, C2-symmetric chiral bifunctional triamines have been synthesized from simple amino acids and have shown high efficiency in asymmetric aldol reactions. rsc.org These examples underscore the potential of C2-symmetric ligands in asymmetric catalysis and suggest a promising, albeit underexplored, avenue for derivatives of this compound.

Table 1: Examples of C2-Symmetric Ligands in Asymmetric Catalysis

| Ligand Type | Chiral Source | Application | Reference |

| Bisphosphinites | Various chiral diols | Pd-catalyzed asymmetric allylic substitution | researchgate.net |

| Bifunctional Triamines | Amino acids | Asymmetric aldol reactions | rsc.org |

| Bisoxazolines | SPIROL | Not specified | nih.gov |

| Triazacyclononanes | Chiral aziridines | Not specified |

Role of Methyl Substituents in Stereochemical Control

The two methyl groups at the C3 and C5 positions of the this compound ring play a crucial role in dictating the stereochemical outcome of reactions in which it or its derivatives are involved. These methyl groups exert significant steric influence, effectively shielding one face of the morpholine ring and directing the approach of incoming reagents to the less hindered face. This steric hindrance is a key factor in diastereoselective reactions where the morpholine moiety acts as a chiral auxiliary.

Research on the related (3S,5S)-3,5-dimethylmorpholine has provided insights into this phenomenon. For example, its use as a chiral auxiliary in [4+2]-cycloadditions to synthesize 4-oxohexahydropyridazine derivatives resulted in high diastereoselectivity (87–96% de). This high degree of stereocontrol is attributed to the steric bulk of the methyl groups, which forces the dienophile to approach from a specific trajectory.

Furthermore, in the context of medicinal chemistry, the methyl groups of (3S,5R)-3,5-dimethylmorpholine have been shown to influence binding to biological targets. Molecular modeling studies have revealed that the "methyl-right" conformation minimizes steric clashes within the binding pockets of kinases like PI3Kα, providing a rationale for the observed selectivity of inhibitors containing this moiety. This highlights how the defined stereochemistry and the steric profile of the dimethylmorpholine scaffold can be exploited to achieve specific molecular recognition.

The steric effects of the methyl groups can also impact the kinetics of a reaction. For instance, the presence of these groups on the (3S,5R)-3,5-dimethylmorpholine ring creates torsional strain that can slow down subsequent substitution reactions, as observed in the reaction with cyanuric chloride.

Table 2: Influence of Methyl Substituents in Stereoselective Reactions

| Reaction Type | Chiral Auxiliary/Scaffold | Observation | Reference |

| [4+2]-Cycloaddition | (3S,5S)-3,5-Dimethylmorpholine | High diastereoselectivity (87–96% de) | |

| Kinase Inhibition | (3S,5R)-3,5-Dimethylmorpholine | "Methyl-right" conformation minimizes steric clashes | |

| Substitution Reaction | (3S,5R)-3,5-Dimethylmorpholine | Torsional strain slows second substitution |

This table illustrates the role of methyl substituents in controlling stereochemistry, drawing on examples from closely related stereoisomers of 3,5-dimethylmorpholine due to the limited direct research on the (3R) isomer.

Catalytic and Stoichiometric Applications in Asymmetric Synthesis

(3R)-3,5-Dimethylmorpholine as a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantioenriched product. The C2-symmetric nature of this compound makes it an effective chiral auxiliary for inducing diastereoselectivity in a range of reactions.

Applications in Asymmetric Cycloaddition Reactions

This compound has demonstrated its utility as a chiral auxiliary in asymmetric cycloaddition reactions, particularly in [4+2] cycloadditions, also known as Diels-Alder reactions. These reactions are powerful methods for the construction of six-membered rings.

In one notable application, (3S,5S)-3,5-dimethylmorpholine, the enantiomer of the title compound, was employed as a C2-symmetric auxiliary in [4+2]-cycloadditions. nih.gov The reaction, catalyzed by zinc chloride, resulted in the formation of C3-disubstituted morpholin-2-ones with high diastereoselectivity (>95%) and a moderate yield of 61%. The stereochemical control is attributed to the formation of a rigid bicyclic transition state. Mechanistic studies suggest that these transformations proceed through a formal [4+2] heteroannulation followed by a 1,2-ester or amide shift. nih.govd-nb.info

The use of chiral acrylamides derived from chiral morpholines in Diels-Alder reactions has also been explored. ucla.edu While challenges in converting the cycloadducts to a single product were encountered, the principle of using the morpholine (B109124) scaffold for asymmetric induction was demonstrated. ucla.edu

Table 1: Asymmetric [4+2] Cycloaddition using a (3S,5S)-3,5-Dimethylmorpholine Auxiliary

| Reactants | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Diastereoselectivity (%) |

|---|---|---|---|---|---|---|

| Ethyl 2,3-dioxo-3-phenylpropanoate, 2-((4-methoxyphenyl)amino)ethan-1-ol | ZnCl₂ | 1,2-Dichloroethane | 100 | C3-disubstituted morpholin-2-one | 61 | >95 |

Data adapted from a study utilizing the (3S,5S)-enantiomer. nih.gov

Utility in Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. The use of chiral auxiliaries allows for the diastereoselective addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Research has shown the application of chiral racemic Fischer-type aminocarbene complexes bearing a C2-symmetric amine, including a dimethylmorpholine derivative, in Michael addition reactions. nih.gov This highlights the potential of the dimethylmorpholine scaffold in controlling the stereochemistry of such additions. Furthermore, diastereoselective Michael additions have been utilized in the enantioselective synthesis of biologically active molecules, where a chiral morpholine derivative played a key role. molaid.com

Development of this compound-Derived Ligands for Asymmetric Catalysis

The incorporation of the this compound scaffold into ligand structures for transition metal-catalyzed reactions is a promising strategy for achieving high levels of enantioselectivity. The defined stereochemistry and rigidity of the morpholine ring can effectively transfer chiral information from the ligand to the catalytic center.

Ligand Design for Transition Metal-Catalyzed Enantioselective Transformations

The design of chiral ligands is crucial for the success of asymmetric transition metal catalysis. nih.gov Ligands containing the this compound moiety can be synthesized and coordinated to various transition metals, such as rhodium, ruthenium, palladium, and copper, to create chiral catalysts for a wide array of enantioselective transformations. mdma.chacs.org These transformations include hydrogenations, hydroaminations, and cross-coupling reactions.

For instance, in rhodium-catalyzed asymmetric hydroamination of allyl amines, the use of chiral ligands is essential for achieving high enantioselectivities. nih.govillinois.edu While specific ligands derived from this compound for this exact reaction are not detailed in the provided search results, the principle of using chiral ligands to control the stereochemical outcome is well-established. nih.govillinois.edu The steric and electronic properties of the ligand, which can be fine-tuned by incorporating moieties like dimethylmorpholine, play a critical role in the efficiency and selectivity of the catalyst. rsc.org

Investigation in Organometallic Catalysis Systems

Organometallic catalysis systems often rely on the precise spatial arrangement of ligands around a metal center to control reactivity and selectivity. ethz.ch this compound-derived ligands can be employed in such systems to influence the stereochemical course of reactions.

For example, in the context of copper-catalyzed enantioselective Sonogashira-type oxidative cross-coupling reactions, chiral N,N,P-ligands based on cinchona alkaloids have been successfully used. nih.gov This demonstrates the potential for incorporating chiral amine fragments like this compound into multidentate ligands to achieve high levels of regio-, chemo-, and enantioselectivity. nih.gov The design of such ligands is a key aspect of developing novel and efficient organometallic catalytic systems.

Organocatalytic Transformations Utilizing this compound Scaffolds

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. The this compound scaffold can be incorporated into the design of chiral organocatalysts.

While the direct use of this compound itself as an organocatalyst is not extensively documented in the provided results, its derivatives have been employed in organocatalytic transformations. For instance, the development of chiral pyridyl alcohols and 2,2'-bipyridines, which can be conceptually related to morpholine-derived structures, has been explored for enantioselective additions of diethylzinc (B1219324) to aldehydes. diva-portal.org Furthermore, the synthesis of novel, enantiopure organocatalysts derived from the products of 1,3-dipolar cycloaddition reactions has been reported, showcasing the utility of heterocyclic scaffolds in designing new catalysts. diva-portal.org These catalysts have proven effective in subsequent nitrone cycloadditions. diva-portal.org

Biocatalytic Approaches for Chiral Amine Synthesis Involving Morpholine Cores

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of chiral amines. rsc.org Enzymes such as imine reductases and transaminases are particularly relevant for the synthesis of complex chiral amines like this compound. frontiersin.orgnih.gov

Enzymatic reductive amination is a powerful method for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.orgnih.gov This one-pot reaction typically involves the formation of an imine or enamine intermediate from a ketone and an amine, followed by an enzyme-catalyzed reduction. Imine reductases (IREDs) and reductive aminases (RedAms) are key enzymes in this process, capable of catalyzing the reduction of the C=N bond with high stereoselectivity. frontiersin.orgnih.gov

The synthesis of a disubstituted morpholine such as this compound via this method would likely start from a corresponding diketone or a keto-aldehyde precursor. The enzyme would then catalyze a tandem inter- and intramolecular reductive amination. nih.gov The stereochemical outcome of such a reaction is highly dependent on the substrate-binding pocket of the enzyme, which dictates the facial selectivity of the hydride attack from the cofactor (typically NADPH). itu.edu.tr The challenge in synthesizing this compound lies in controlling the stereochemistry at two distinct centers (C3 and C5). This would require an enzyme with high diastereoselectivity and enantioselectivity for the specific precursor.

Recent advances in enzyme engineering have made it possible to tailor the selectivity of IREDs and RedAms to produce specific stereoisomers of chiral amines, including those with multiple stereocenters. acs.orgfrontiersin.org Through techniques like directed evolution and computational design, enzymes can be optimized for activity and selectivity towards non-natural substrates, opening up possibilities for the biocatalytic production of complex molecules like this compound. frontiersin.org

Below is a representative table of IREDs and their applications in the synthesis of chiral amines, illustrating the potential for similar enzymes to be used for dimethylmorpholine synthesis.

| Enzyme | Substrate Type | Product | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Reference |

| IRED from Streptomyces sp. | Cyclic Imines | Chiral Piperidines | >99% ee | nih.gov |

| Engineered RedAm | Cyclic Ketone | Chiral Secondary Amine | >99:1 dr | rsc.org |

| IRED from Paenibacillus mucilaginosus | 2-Aryl-substituted pyrrolines | (R)-2-Aryl-pyrrolidines | >99% ee | frontiersin.org |

| IRED from Mycobacterium smegmatis | Heterocyclic Imines | Chiral Secondary Amines | High ee | itu.edu.tr |

Imine reductases (IREDs) are a class of NADPH-dependent oxidoreductases that have shown great promise for the asymmetric synthesis of chiral amines. frontiersin.orgitu.edu.tr They catalyze the reduction of prochiral imines to the corresponding chiral amines with often excellent enantioselectivity. itu.edu.tr The synthesis of this compound using IREDs would likely involve the reduction of a cyclic imine precursor, such as a dihydromorpholine derivative.

The stereochemical control in IRED-catalyzed reductions is determined by the specific interactions between the substrate and the amino acid residues in the enzyme's active site. For a substrate leading to this compound, the enzyme would need to control the approach of the hydride from the NADPH cofactor to the imine bond to generate the desired (3R) and (5R) stereocenters. The inherent challenge is that the precursor molecule itself could be chiral, and the enzyme must be able to distinguish between diastereomeric transition states.

Research into the mechanism and stereoselectivity of IREDs has revealed that specific amino acid residues play a crucial role in determining the R or S selectivity of the product. acs.orgfrontiersin.org By mutating these key residues, it is possible to invert the stereoselectivity of an IRED, providing access to both enantiomers of a chiral amine from the same precursor. acs.orgfrontiersin.org This powerful technique of protein engineering could be applied to develop a biocatalyst specifically tailored for the synthesis of this compound with high purity.

The following table summarizes the types of transformations catalyzed by IREDs that are relevant to the synthesis of substituted morpholines.

| Biocatalyst Type | Transformation | Precursor | Potential Product | Key Considerations |

| Imine Reductase (IRED) | Asymmetric Imine Reduction | Dihydromorpholine derivative | This compound | Enzyme stereoselectivity (diastereo- and enantioselectivity) |

| Reductive Aminase (RedAm) | Intramolecular Reductive Amination | Acyclic dialdehyde (B1249045) or ketoaldehyde | This compound | Control over two stereocenters during cyclization and reduction |

| Transaminase (TA) | Asymmetric Amination | Diketone | Chiral diamine precursor | Subsequent chemical cyclization required |

Molecular Design and Structure Activity Relationship Sar in 3r 3,5 Dimethylmorpholine Derivatives

Strategic Incorporation of the (3R)-3,5-Dimethylmorpholine Moiety into Lead Compounds

The strategic selection and incorporation of specific chemical fragments are foundational to modern medicinal chemistry. The this compound moiety is a prime example of a carefully chosen structural unit designed to optimize the pharmacological profile of a lead compound. Its integration is not arbitrary but is based on the well-established advantageous properties of the parent morpholine (B109124) scaffold and the specific stereochemical benefits conferred by the dimethyl substitution.

The morpholine ring is recognized in medicinal chemistry as a "privileged pharmacophore"—a molecular framework that is capable of binding to multiple biological targets. nih.govresearchgate.net This status is attributed to a combination of favorable physicochemical and biological properties. Morpholine is a versatile, non-aromatic six-membered heterocycle containing both an ether and a secondary amine functional group. jchemrev.com

Key properties that contribute to its privileged status include:

Improved Physicochemical Properties: The inclusion of a morpholine ring can enhance the aqueous solubility and polarity of a molecule, which are critical for favorable pharmacokinetics. researchgate.netnih.gov

Metabolic Stability: The morpholine nucleus is generally stable to metabolic degradation, which can improve a drug candidate's half-life and bioavailability. nih.gov

Synthetic Accessibility: As a readily available and versatile building block, the morpholine ring can be incorporated into complex molecules through well-established synthetic methodologies. nih.govsemanticscholar.org

Three-Dimensional Structure: The "chair" conformation of the morpholine ring allows its substituents to be projected into three-dimensional space, facilitating precise interactions with the binding sites of biological targets like enzymes and receptors. nih.gov

These attributes have led to the widespread use of the morpholine scaffold in the development of drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents. nih.gove3s-conferences.org

Building upon the foundational benefits of the morpholine scaffold, medicinal chemists explore derivatives to fine-tune molecular interactions and enhance target-specific activity. The development of this compound derivatives is a clear example of this strategy. The addition of methyl groups at the 3 and 5 positions introduces specific stereochemical and steric features that can profoundly influence binding affinity and selectivity.

The chirality of these centers is crucial. By creating specific stereoisomers, such as the (3R,5S) or (3R,5R) configurations, chemists can orient the methyl groups and the rest of the molecule to achieve optimal engagement with a target protein's binding pocket. This precise positioning can lead to the formation of more favorable van der Waals contacts, displace unfavorable water molecules, or orient other functional groups for optimal hydrogen bonding, thereby enhancing potency. unimi.it A prominent example is the incorporation of a (3R,5S)-3,5-dimethylmorpholine moiety into inhibitors of the mechanistic target of rapamycin (B549165) (mTOR), where this specific substitution was found to be critical for achieving high potency and selectivity. unimi.itnih.gov

Elucidation of Structure-Activity Relationships Governing Molecular Target Affinity and Selectivity

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. For this compound derivatives, SAR studies reveal the critical role that substitutions on the morpholine ring play in determining affinity and selectivity for specific molecular targets, particularly protein kinases.

The substitution pattern on the morpholine ring is a key determinant of a compound's biological activity. SAR studies on various kinase inhibitors have demonstrated that even minor modifications to the ring can lead to significant changes in potency. e3s-conferences.org

For instance, in the development of mTOR inhibitors, researchers systematically replaced a simple morpholine with various substituted versions. unimi.it It was observed that introducing steric bulk on the morpholine ring could enhance interactions within the solvent-exposed region of the mTOR active site. While some bulky substitutions, such as bridged-morpholines, led to a decrease in cellular activity, the introduction of two methyl groups at the 3 and 5 positions proved to be highly advantageous. unimi.it This highlights the importance of not just the presence of a substituent, but its size, position, and stereochemistry in achieving productive protein-ligand interactions.

The this compound moiety has been successfully utilized in the design of potent and selective second-generation mTOR kinase inhibitors (TORKi). nih.govunimi.it These inhibitors function by competing with ATP at the kinase domain of the mTOR enzyme. An extensive investigation into the SAR of morpholine-substituted triazine compounds led to the discovery of highly potent molecules.

Specifically, the compound PQR626, which incorporates a (3R,5S)-3,5-dimethylmorpholine group, demonstrated exceptional potency with a kinase inhibitory constant (Ki) of 3.6 nM for mTOR. unimi.itnih.gov Furthermore, it exhibited high selectivity (80-fold) over the closely related kinase PI3Kα. unimi.it The SAR data from this research underscores the benefit of the dimethyl substitution. As shown in the table below, the compound with the (3S,5R)-3,5-dimethylmorpholine (enantiomer of the (3R,5S) form) also showed high potency, while other substitutions resulted in lower activity, demonstrating that the 3,5-dimethyl pattern is a key driver of mTOR inhibition in this chemical series. unimi.it

| Compound ID | Morpholine Substitution | mTOR Ki (nM) | Selectivity vs. PI3Kα (fold) | Cellular Activity (pS6 IC50, nM) |

|---|---|---|---|---|

| - | (R)-3-Methylmorpholine | 4.7 | 100 | 144 |

| PQR626 | (3R,5S)-3,5-Dimethylmorpholine | 3.6 | 80 | 124 |

| - | 3,3-Dimethylmorpholine | 20 | 22 | 404 |

| - | (3S,5R)-3,5-Dimethylmorpholine | 4.2 | 110 | 147 |

| - | 3-Oxa-8-azabicyclo[3.2.1]octane | 10.8 | >277 | 282 |

Data sourced from J. Med. Chem. 2020, 63, 22, 13595–13617. unimi.it

Mechanism-based studies reveal that compounds containing the this compound moiety, such as PQR626, act as ATP-competitive inhibitors. nih.govunimi.it They bind to the kinase domain of mTOR, occupying the same site as ATP, thereby preventing the phosphorylation of downstream substrates and blocking signal transduction.

Molecular modeling and docking studies have provided a rationale for the high potency observed with the 3,5-dimethylmorpholine (B170313) substitution. e3s-conferences.org These studies suggest that the substituted morpholine moiety projects into a solvent-exposed pocket within the mTOR active site. The specific stereochemistry of the methyl groups on the (3R,5S) ring allows for an optimal fit within this pocket, maximizing favorable interactions and contributing to the compound's high affinity and selectivity. unimi.ite3s-conferences.org The ability of this specific moiety to enter deep into this pocket is a distinguishing feature that enhances its inhibitory power compared to less substituted or differently substituted morpholine derivatives. e3s-conferences.org

Design of Analogs with Optimized Molecular Properties for Biological Relevance

The design of analogs of this compound is a focused effort in medicinal chemistry to enhance therapeutic potential by optimizing molecular properties. This involves strategic structural modifications to improve binding affinity to biological targets and to increase stability within biological systems. These modifications are guided by a deep understanding of structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its biological effect.

Structural Modifications for Improved Molecular Binding

Improving the binding affinity of this compound derivatives to their biological targets, such as the mammalian target of rapamycin (mTOR) kinase, is a primary objective in analog design. The stereochemistry and substitution patterns on the morpholine ring play a critical role in achieving high potency and selectivity.

Research into mTOR inhibitors has revealed that the morpholine moiety interacts with a solvent-exposed region of the kinase's ATP-binding pocket. The introduction of substituents on the morpholine ring can significantly enhance binding affinity and selectivity over related kinases like phosphoinositide 3-kinase (PI3K).

A systematic exploration of various substitutions on the morpholine ring has provided key insights into the SAR of these compounds. For instance, increasing the steric bulk of the substituents on the morpholine ring has been shown to improve selectivity for mTOR over PI3Kα. This is because the mTOR active site has a deeper pocket that can accommodate bulkier groups compared to the PI3Kα active site.

The stereochemistry of the methyl groups in 3,5-dimethylmorpholine is particularly crucial. Different stereoisomers exhibit varying degrees of potency and selectivity. For example, in a series of mTOR inhibitors, the (3S,5R)-3,5-dimethylmorpholine analog (PQR626) was identified as a highly potent and selective inhibitor. acs.org Molecular modeling suggests that one of the methyl groups in this configuration can establish favorable hydrophobic interactions with key amino acid residues, such as Met2345, in the mTOR binding pocket, thereby stabilizing the complex. acs.org

The following table summarizes the in vitro binding affinities of various substituted morpholine derivatives, highlighting the impact of different substitution patterns on mTOR and PI3Kα inhibition.

| Compound ID | Morpholine Substitution | mTOR Kᵢ (nM) | PI3Kα Kᵢ (nM) | Selectivity (PI3Kα/mTOR) |

| 1 | Unsubstituted | - | - | 2.5 |

| 2 | (R)-3-methylmorpholine | - | - | - |

| 4 | 3,3-dimethylmorpholine | 4.7 | - | 100 |

| 8 (PQR626) | (3S,5R)-3,5-dimethylmorpholine | 3.6 | - | 80 |

| 19 | 3-oxa-8-azabicyclo[3.2.1]octane | 13 | - | - |

| 20 | 8-oxa-3-azabicyclo[3.2.1]octane | 24 | - | - |

Data sourced from a study on potent, orally available, and brain-penetrant mTOR inhibitors. acs.org

The data clearly indicates that substituted morpholines, particularly those with specific stereochemistry like (3S,5R)-3,5-dimethylmorpholine, can lead to highly potent and selective mTOR inhibitors. The use of bridged morpholine systems, such as 3-oxa-8-azabicyclo[3.2.1]octane, also yields compounds with significant mTOR affinity. acs.org

Approaches to Enhance Molecular Stability in Biological Systems

Enhancing the molecular stability of this compound derivatives is crucial for improving their pharmacokinetic profiles, such as increasing their half-life in the body and ensuring they reach their target in sufficient concentrations. The morpholine ring, while often beneficial for solubility and binding, can be susceptible to metabolic degradation. nih.gov

One common metabolic pathway for morpholine-containing drugs is oxidation of the carbon atoms adjacent to the ring oxygen and nitrogen. To address this, medicinal chemists employ several strategies:

Bioisosteric Replacement: This involves replacing the morpholine ring with other chemical groups (bioisosteres) that mimic its properties but are less prone to metabolism. Examples of morpholine bioisosteres include 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP). nih.gov These isosteres can offer improved metabolic stability while maintaining or even enhancing biological activity. For instance, the replacement of a morpholine moiety with a tetrahydro-2H-pyran in a series of triazine-based mTOR inhibitors resulted in compounds with high metabolic stability. nih.gov

Introduction of Steric Hindrance: Placing bulky groups near potential sites of metabolism can shield these positions from metabolic enzymes. The methyl groups in 3,5-dimethylmorpholine already provide some steric hindrance. Further optimization can involve exploring other alkyl or cyclic substituents.

Use of Bridged Systems: Incorporating the morpholine into a bridged bicyclic system, such as 3-oxa-8-azabicyclo[3.2.1]octane, can increase rigidity and restrict the conformations that are susceptible to metabolism. These bridged analogs have been shown to be effective in developing potent mTOR inhibitors. acs.org

A study focused on developing metabolically stable mTOR kinase inhibitors investigated the replacement of the morpholine moiety with isosteres. The following table presents a comparison of the metabolic stability of a parent compound with its more stable analog in human hepatocytes.

| Compound | Key Structural Feature | Metabolic Stability (Human Hepatocytes) |

| PQR620 | Morpholine-containing | Less Stable |

| 11b | Tetrahydro-2H-pyran isostere | More Stable |

Data from a study on the investigation of morpholine isosteres for developing stable mTOR kinase inhibitors. nih.gov

This data demonstrates that the strategic replacement of the morpholine ring with a bioisostere like tetrahydro-2H-pyran can lead to a significant improvement in metabolic stability, a desirable property for drug candidates. nih.gov

Advanced Analytical and Computational Methodologies in 3r 3,5 Dimethylmorpholine Research

X-ray Crystallography for Precise Structural and Stereochemical Assignment

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline compound, providing unambiguous proof of its atomic connectivity, bond lengths, bond angles, and absolute stereochemistry. libretexts.org

To perform single-crystal X-ray diffraction, a high-quality crystal of the compound is required. ub.edu The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. fzu.cz The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined.

For chiral molecules like (3R)-3,5-Dimethylmorpholine, this technique is the gold standard for determining the absolute configuration of the stereocenters (at C3 and C5). By employing anomalous dispersion effects, the analysis can distinguish between the actual enantiomer and its mirror image, confirming the (3R) configuration. The process involves sophisticated software for data reduction, structure solution, and refinement, such as SHELXS or WinGX. rsc.org The final structural data is often deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC) for public access. rsc.org

Table 3: Typical Parameters in a Single Crystal X-ray Diffraction Experiment

| Parameter | Description | Example Instrument/Setting |

|---|---|---|

| Radiation Source | X-ray tube used to generate radiation. | Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) fzu.cz |

| Detector | Device used to record the diffraction pattern. | CCD (Charge-Coupled Device) Detector fzu.cz |

| Temperature | Crystals are often cooled to reduce thermal vibration. | 173 K (using an Oxford Cryostream) rsc.org |

| Data Reduction Software | Processes raw diffraction data. | CrysAlisPro rsc.org |

| Structure Solution Software | Solves the phase problem and generates an initial model. | SHELXS-97 rsc.org |

Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules are arranged in the crystal lattice. This analysis of crystal packing provides critical insights into the intermolecular forces, such as hydrogen bonding, that govern the solid-state structure. google.com For this compound, the secondary amine (N-H) can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as acceptors. These interactions significantly influence the material's physical properties, including its melting point and solubility.

Computational Chemistry and Molecular Modeling in this compound Studies

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques. These methods are used to predict molecular properties, study conformational landscapes, and simulate interactions with other molecules, such as biological targets.

In the context of medicinal chemistry research, derivatives of this compound have been studied using molecular modeling to understand their binding to protein targets. acs.orgacs.org For example, docking studies have been performed to investigate how a molecule containing the (3S,5R)-3,5-dimethylmorpholine moiety fits into the ATP-binding pocket of the mTOR kinase. acs.orgresearchgate.net These models, often built upon existing X-ray crystal structures of the target protein, can predict key interactions:

Hydrogen Bonding: The model can identify potential hydrogen bonds, such as one between the morpholine (B109124) oxygen and a backbone amide of an amino acid residue (e.g., Val2240 in mTOR). acs.org

Hydrophobic Interactions: The calculations can highlight favorable hydrophobic interactions between the methyl groups of the ligand and nonpolar residues in the protein's binding site (e.g., Met2345 in mTOR). acs.org

Conformational Analysis: Modeling helps to understand why certain conformations are preferred in the binding pocket and can explain the selectivity of a compound for one protein target over another by identifying potential steric clashes. acs.org

These computational insights are invaluable for rational drug design, allowing researchers to predict how structural modifications to the this compound scaffold might enhance binding affinity and selectivity. acs.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and predicting the reactivity of this compound and its derivatives. DFT calculations allow researchers to model the molecule's geometry, orbital energies, and charge distribution with high accuracy. aps.orgdiva-portal.orgresearchgate.netgaussian.com

Mechanistic studies have employed DFT calculations, such as those using the B3LYP/6-31G* level of theory, to correlate torsion angle constraints with stereoselectivity outcomes in reactions involving morpholine derivatives. For instance, understanding the O–C–C–N dihedral angle can be critical in predicting the stereochemical course of a reaction. Furthermore, DFT calculations are instrumental in analyzing the stability of reaction intermediates and transition states, providing a theoretical basis for observed experimental outcomes. nih.gov These computational approaches can also be used to predict various chemical reactivity descriptors, such as electronegativity and chemical hardness, which are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). bookchapter.org

Molecular Docking and Simulation Studies for Predicting Binding Modes

Molecular docking and simulation studies are indispensable for understanding how this compound and its analogs interact with biological targets, such as enzymes and receptors. These computational techniques predict the preferred binding orientation and affinity of a ligand to a protein's active site.

In the context of drug discovery, molecular docking has been used to investigate the binding of this compound-containing inhibitors to the ATP-binding site of kinases like mTOR and PI3K. acs.orgtiho-hannover.de For example, docking studies have revealed that the (3R,5S)-3,5-dimethylmorpholine moiety can point towards the solvent-exposed region of the mTOR active site, with one of its methyl groups potentially forming stabilizing hydrophobic interactions with residues like Met2345. acs.org These simulations can explain the observed selectivity of inhibitors for mTOR over other related kinases. acs.orgresearchgate.net By comparing the binding modes of different stereoisomers, researchers can rationalize differences in their biological activities. acs.org The accuracy of these predictions is continually improving with the development of more sophisticated algorithms and scoring functions. nih.govbiorxiv.orgnih.govbiorxiv.org

In Silico Prediction of Molecular Parameters (e.g., Polar Surface Area) for Design Optimization

The use of in silico methods to predict key molecular parameters is a cornerstone of modern drug design and lead optimization. nih.govmdpi.com For this compound and its derivatives, computational tools are routinely used to calculate properties that are critical for a compound's pharmacokinetic profile.

Interactive Data Table: Computed Molecular Properties of Dimethylmorpholine Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Topological Polar Surface Area (Ų) |

| (3R,5S)-3,5-Dimethylmorpholine | C₆H₁₃NO | 115.17 | 21.3 nih.gov |

| 3,5-Dimethylmorpholine (B170313) | C₆H₁₃NO | 115.17 | 21.3 nih.gov |

| (3S,5S)-3,5-Dimethylmorpholine | C₆H₁₃NO | 115.17 | Not explicitly found |

Q & A

Q. What are the established synthetic routes for (3R)-3,5-Dimethylmorpholine, and how do reaction conditions influence yield and stereoselectivity?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions. For example, a two-step procedure starts with 3,5-dimethylmorpholine reacting with sodium hydride in tetrahydrofuran (THF) under ice-cooling, followed by substitution with a nitro-pyridylmethyl chloride derivative. This yields 67% under optimized conditions, emphasizing the role of temperature control and catalyst selection (e.g., NaH for deprotonation) . Key considerations:

- Catalyst choice : NaH ensures efficient activation of intermediates.

- Solvent : THF stabilizes intermediates via coordination.

- Purification : Column chromatography is critical for isolating enantiomers.

Q. How can researchers validate the structural identity and enantiomeric purity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze proton environments (e.g., morpholine ring protons at δ 3.5–4.0 ppm) and coupling patterns to confirm stereochemistry.

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases to resolve enantiomers.

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 129.1 for [M+H]+) .

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (if crystalline derivatives are available) .

Q. What are the primary sources for physicochemical data (e.g., pKa, logP) of this compound?

Methodological Answer:

- NIST Chemistry WebBook : Provides validated data on thermodynamic properties and spectral libraries. Cross-reference with experimental measurements (e.g., potentiometric titration for pKa) .

- Computational tools : Use software like ACD/Labs or ChemAxon to predict logP and solubility, but validate via shake-flask experiments.

- Literature synthesis reports : Extract melting points and stability data from peer-reviewed protocols (e.g., mp 132–135°C for related morpholine derivatives) .

Advanced Research Questions

Q. How can researchers resolve challenges in separating this compound from its stereoisomers or synthetic byproducts?

Methodological Answer:

- Dynamic kinetic resolution : Use chiral catalysts (e.g., Ru-BINAP complexes) to favor the (3R)-enantiomer during synthesis .

- Simulated moving bed (SMB) chromatography : Optimize column parameters (stationary phase, flow rate) for industrial-scale separation.

- Derivatization : Convert the compound into diastereomeric salts (e.g., with tartaric acid) for crystallization-based resolution .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., fluorophenyl or oxazolidinone groups) to assess bioactivity changes. Compare with derivatives like (5R)-5-(chloromethyl)-3-aryl-oxazolidinones .

- Computational docking : Map interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate via mutagenesis assays.

- Pharmacophore modeling : Identify critical hydrogen-bond acceptors and hydrophobic regions using Schrödinger’s Phase .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Meta-analysis : Compile data from multiple studies (e.g., IC50 values) and apply statistical tests (ANOVA) to identify outliers.

- Standardize assays : Control variables like cell line passage number, solvent (DMSO concentration), and incubation time .

- Reproduce key experiments : Validate conflicting results under identical conditions, documenting batch-to-batch variability in compound purity .

Q. What computational methods are suitable for optimizing reaction pathways for this compound synthesis?

Methodological Answer:

- Density functional theory (DFT) : Calculate transition-state energies to identify rate-limiting steps (e.g., nucleophilic substitution barriers) .

- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents.

- Molecular dynamics (MD) : Simulate solvent effects on intermediate stability during THF-mediated reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.